N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a phosphorus-containing polycyclic compound characterized by a complex pentacyclic framework fused with a dioxaphosphepin ring system. The molecule features a benzyl group, a stereochemically defined (1S,2R)-configured ethyl backbone, a 4-bromophenylsulfanyl substituent, and two phenyl groups, contributing to its steric bulk and electronic diversity. With a molecular formula of C₄₇H₄₃BrNO₂PS and a molecular weight of 796.8 g/mol , this compound is structurally distinct due to its brominated aromatic system and phosphorus-centered heterocycle. Its synthesis and characterization are inferred to rely on advanced NMR and LC/MS techniques, as highlighted in studies of structurally analogous marine actinomycete-derived compounds .
Properties
Molecular Formula |
C47H35BrNO2PS |
|---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C47H35BrNO2PS/c48-38-26-28-39(29-27-38)53-47(37-20-8-3-9-21-37)46(36-18-6-2-7-19-36)49(32-33-14-4-1-5-15-33)52-50-42-30-24-34-16-10-12-22-40(34)44(42)45-41-23-13-11-17-35(41)25-31-43(45)51-52/h1-31,46-47H,32H2/t46-,47+/m0/s1 |
InChI Key |
UPLGCNGUWDJXHK-KBRGEABDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
This compound features a unique pentacyclic structure with multiple functional groups including a phosphorous atom, which may contribute to its biological activities. The presence of a bromophenyl group and a diphenylethyl moiety suggests potential interactions with biological targets such as enzymes or receptors.
Molecular Formula
- Formula : C₃₁H₃₄BrN₃O₂PS
- Molecular Weight : Approximately 610.56 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, phosphorous-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle progression.
The proposed mechanism involves:
- Inhibition of Kinases : Targeting specific kinases involved in cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : Affecting pathways such as MAPK and PI3K/Akt.
Case Studies
- Study on Similar Compounds : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phosphorous-containing compounds exhibited potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .
- In Vivo Studies : Animal models treated with related phosphorous compounds showed reduced tumor growth and increased survival rates compared to control groups .
Pharmacological Profile
The pharmacological profile of N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine suggests potential applications in:
- Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutic agents.
- Anti-inflammatory Agents : Due to its structural similarity to known anti-inflammatory compounds.
Data Table
Comparison with Similar Compounds
a) N-benzyl-N-((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- Molecular Formula: C₄₇H₄₃BrNO₂PS
- Molecular Weight : 796.8 g/mol
- Key Differences : This analog shares the same benzyl, bromophenylsulfanyl, and diphenylethyl groups but replaces the pentacyclic framework with a partially hydrogenated dinaphtho-dioxaphosphepin system. The reduced saturation in the naphthyl rings may enhance conformational flexibility compared to the fully aromatic pentacyclic system of the target compound.
b) 4-Butyl-N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzenesulfonamide
- Molecular Formula: C₃₀H₂₆NO₄PS (core) + C₆H₁₅N (co-former)
- Key Differences: The dioxaphosphepin core is retained, but the substituents include a butylbenzenesulfonamide group instead of the bromophenylsulfanyl-benzyl system.
c) N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Molecular Formula: C₄₇H₄₄NO₄P (approximated)
- Molecular Weight : 599.7 g/mol
- Key Differences: The 4-methoxyphenylethyl substituents replace the bromophenylsulfanyl and benzyl groups.
Substituent-Driven Property Variations
Spectral and Structural Comparisons
- NMR Analysis : Studies on analogous dioxaphosphepin compounds reveal that core protons (e.g., those in the pentacyclic framework) exhibit nearly identical chemical shifts, while substituent-bearing regions (e.g., positions 29–44) show divergence. For example, the 4-bromophenylsulfanyl group in the target compound would cause distinct deshielding in regions A (39–44) and B (29–36) compared to methoxy or sulfonamide analogs .
- Graph-Based Similarity : Graph-theoretical comparisons () highlight that the target compound shares >80% structural overlap with analog (a) due to identical stereochemistry and core topology. However, fingerprint methods (e.g., Tanimoto coefficients) would classify analogs (b) and (c) as less similar (<60%) due to divergent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
